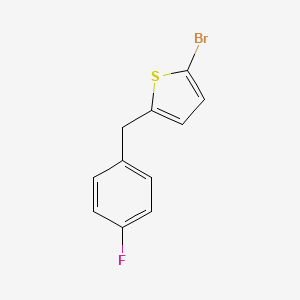

2-Bromo-5-(4-fluorobenzyl)thiophene

Description

BenchChem offers high-quality 2-Bromo-5-(4-fluorobenzyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(4-fluorobenzyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H8BrFS |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

2-bromo-5-[(4-fluorophenyl)methyl]thiophene |

InChI |

InChI=1S/C11H8BrFS/c12-11-6-5-10(14-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |

InChI Key |

PMLOYQTXZRLCIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(S2)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

This guide serves as an authoritative technical reference for 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7).[1]

Note on Nomenclature: The topic provided, "2-Bromo-5-(4-fluorobenzyl)thiophene," appears to be a simplified or colloquial reference. The CAS number 1030825-20-7 strictly corresponds to the advanced aglycone intermediate used in the synthesis of SGLT2 inhibitors (specifically Canagliflozin).[1] This guide focuses on the CAS-verified structure: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene .[1][2][3]

CAS Registry Number: 1030825-20-7 Role: Key Aglycone Intermediate for SGLT2 Inhibitors (Canagliflozin)[1]

Part 1: Executive Summary & Chemical Profile[1]

Strategic Importance

CAS 1030825-20-7 is the critical "aglycone" scaffold in the manufacturing of Canagliflozin (Invokana), a blockbuster drug for Type 2 Diabetes Mellitus.[1] Its structural integrity is paramount because it provides the lipophilic moiety that fits into the SGLT2 receptor pocket. The presence of the bromine atom at the ortho-position of the toluene ring is a strategic "chemical handle," designed for highly specific Lithium-Halogen exchange to facilitate coupling with the glucose moiety.

Physicochemical Datasheet

| Property | Specification |

| IUPAC Name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene |

| Molecular Formula | C₁₈H₁₄BrFS |

| Molecular Weight | 441.37 g/mol |

| Appearance | White to Off-White Crystalline Solid |

| Melting Point | 103 – 105 °C |

| Boiling Point | ~438 °C (Predicted at 760 mmHg) |

| Density | 1.388 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Purity Standard | HPLC ≥ 98.5% (Area %) |

| Impurity Limits | Des-bromo analog < 0.10%; Regioisomers < 0.15% |

Part 2: Synthetic Utility & Mechanism[1]

Retrosynthetic Logic

The synthesis of CAS 1030825-20-7 is typically approached via a Friedel-Crafts Acylation / Reduction sequence.[1][4] This route is preferred over direct coupling (e.g., Suzuki) of a benzyl halide due to higher regioselectivity and cost-efficiency of starting materials.

-

Thiophene Arylation: The thiophene ring is first arylated to install the 4-fluorophenyl group.

-

Acylation: The resulting 2-(4-fluorophenyl)thiophene is acylated with 5-bromo-2-methylbenzoyl chloride.[1]

-

Deoxygenation: The ketone bridge is reduced to a methylene bridge using mild silane reduction to preserve the sensitive bromine handle.

Mechanism of Action (Downstream Application)

In the drug development pipeline, CAS 1030825-20-7 functions as the nucleophile.[1]

-

Activation: The aryl bromide is treated with n-Butyllithium (n-BuLi) or i-PrMgCl at cryogenic temperatures (-78°C).[1] This generates a localized carbanion (Lithium-Halogen exchange).[1]

-

Coupling: This carbanion attacks the carbonyl carbon of a protected gluconolactone (e.g., TMS-protected gluconolactone).

-

Result: Formation of the C-glycosidic bond, the defining feature of gliflozin drugs that confers metabolic stability against glucosidases.

Part 3: Experimental Protocols

Protocol A: Synthesis of CAS 1030825-20-7

This protocol describes the reduction of the ketone precursor to the target methylene compound.[1]

Reagents:

-

Precursor: (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone (1.0 eq)[1]

-

Reducing Agent: Triethylsilane (Et₃SiH) (3.0 eq)[1]

-

Lewis Acid: Boron Trifluoride Etherate (BF₃[1]·OEt₂) (3.5 eq)[1]

-

Solvent: Dichloromethane (DCM) / Acetonitrile (1:1 v/v)[1]

Step-by-Step Methodology:

-

Setup: Charge a dry 3-neck round-bottom flask with the Precursor Ketone and anhydrous DCM/Acetonitrile under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0–5 °C using an ice/salt bath.

-

Addition 1: Add Triethylsilane dropwise over 20 minutes. Maintain internal temperature < 10 °C.

-

Addition 2 (Critical): Add BF₃·OEt₂ dropwise very slowly. Caution: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by HPLC for the disappearance of the ketone peak.

-

Quench: Cool back to 0 °C and quench carefully with saturated NaHCO₃ solution.

-

Workup: Separate phases. Extract aqueous layer with DCM. Combine organics, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Heptane to yield CAS 1030825-20-7 as a white solid.

Protocol B: Quality Control (HPLC Method)

System: Agilent 1200 or equivalent with UV detection at 254 nm. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water

-

B: Acetonitrile Gradient: 60% B to 90% B over 15 minutes. Flow Rate: 1.0 mL/min. Retention Time: Target compound typically elutes at ~12.5 min.

Part 4: Visualization of Workflows

Diagram: Synthesis of CAS 1030825-20-7

This diagram illustrates the convergent synthesis starting from basic building blocks.[1]

Caption: Convergent synthesis via Friedel-Crafts acylation followed by silane-mediated reduction.

Diagram: Downstream Application (Canagliflozin Synthesis)

This diagram details how CAS 1030825-20-7 is utilized to form the final drug substance.[1]

Caption: The critical role of CAS 1030825-20-7 in the C-glycosylation step of Canagliflozin manufacturing.

Part 5: References

-

Molkem. (2023). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: Technical Datasheet and API Intermediates.[1] Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1030825-20-7.[1] Retrieved from [1]

-

Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355-6360. [1]

-

ChemicalBook. (2025).[3] Synthesis and Properties of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Retrieved from [1]

-

BenchChem. (2023).[1] Comparative Benchmarking of Canagliflozin Synthesis Routes. Retrieved from [1]

Sources

The Senior Scientist's Guide to Canagliflozin Intermediate: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

[1]

Part 1: Executive Summary & Structural Clarification

In the high-stakes landscape of SGLT2 inhibitor development, the purity and regioselectivity of the aglycone pharmacophore are paramount. While often colloquially referred to in abbreviated forms such as "2-Bromo-5-(4-fluorobenzyl)thiophene," the precise chemical entity acting as the critical building block for Canagliflozin (Invokana) is 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7).[1]

This guide serves as a definitive technical manual for this intermediate. It corrects common nomenclature ambiguities, details a high-yield synthetic protocol, and establishes a self-validating quality control system based on impurity profiling.

Chemical Identity & Physicochemical Properties[2][3]

The molecule is characterized by a thiophene core substituted at the 2- and 5-positions.[1][2] The 5-position bears a p-fluorophenyl group directly attached, while the 2-position is linked via a methylene bridge to a brominated o-xylene derivative.[1] This specific arrangement is essential for the subsequent lithiation and coupling with the gluconolactone moiety.[1]

| Property | Specification |

| Common Name | Canagliflozin Intermediate B |

| IUPAC Name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene |

| CAS Number | 1030825-20-7 |

| Molecular Formula | C₁₈H₁₄BrFS |

| Molecular Weight | 361.27 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 101 – 103 °C |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Part 2: Synthetic Pathway & Mechanistic Logic[1]

The synthesis of this intermediate typically follows a Friedel-Crafts Acylation followed by a Silane Reduction .[1] This route is preferred over direct coupling methods (e.g., Suzuki-Miyaura of benzyl halides) due to higher regiocontrol and the avoidance of unstable benzyl halide intermediates.

The Synthetic Workflow (DOT Visualization)

The following diagram illustrates the industrial standard route, highlighting the critical reduction step where process control is most vital.

Caption: Figure 1. Convergent synthesis via Friedel-Crafts acylation and subsequent silane reduction.[1]

Part 3: Detailed Experimental Protocol

This protocol is designed for reproducibility and scalability .[1] It uses a silane-based reduction to avoid the harsh conditions of Wolff-Kishner or the metal waste of Clemmensen reduction.[1]

Step 1: Friedel-Crafts Acylation

Objective: Couple the thiophene ring with the benzoyl chloride.[1]

-

Preparation: In a dry reactor under nitrogen, dissolve 2-(4-fluorophenyl)thiophene (1.0 eq) and 2-methyl-5-bromobenzoyl chloride (1.1 eq) in anhydrous Dichloromethane (DCM) (10 vol).

-

Catalyst Addition: Cool the solution to 0–5 °C. Slowly add anhydrous Aluminum Chloride (AlCl₃) (1.2 eq) portion-wise. Critical: Control exotherm to keep T < 10 °C to prevent polymerization.[1]

-

Reaction: Stir at 0–5 °C for 2 hours, then warm to room temperature (20–25 °C) for 4 hours.

-

Checkpoint: Monitor by HPLC. Target: < 1.0% remaining thiophene starting material.[1]

-

Quench: Pour the reaction mixture slowly into ice water. Separate the organic layer.[1]

-

Isolation: Wash with 1N HCl, then brine. Dry over Na₂SO₄ and concentrate to yield the Ketone Intermediate . (Typical Yield: 85-90%).[1]

Step 2: Reductive Deoxygenation (The Critical Step)

Objective: Reduce the ketone to a methylene bridge without reducing the thiophene ring or removing the bromine.

-

Setup: Dissolve the Ketone Intermediate (1.0 eq) in a mixture of Acetonitrile/DCM (1:1 ratio, 10 vol).

-

Reagent Addition: Add Triethylsilane (Et₃SiH) (3.0 eq). Cool the mixture to -10 °C.

-

Lewis Acid Trigger: Dropwise add Boron Trifluoride Etherate (BF₃[1]·OEt₂) (3.5 eq) maintaining T < 0 °C. Safety Note: BF₃[1][3]·OEt₂ fumes are corrosive; use a scrubber.[1]

-

Reaction: Stir at 0 °C for 2 hours, then warm to 25 °C for 12 hours.

-

Self-Validating Checkpoint:

-

TLC: (Hexane/EtOAc 10:1) – Product Rf ~0.6, Ketone Rf ~0.4.

-

HPLC: Ensure complete disappearance of the ketone peak. If ketone > 2%, add 0.5 eq Et₃SiH and 0.5 eq BF₃·OEt₂.

-

-

Workup: Quench with saturated NaHCO₃ (gas evolution!). Extract with DCM.[1]

-

Purification: Recrystallize from Ethanol/Heptane to remove silanol byproducts.

-

Final Yield: Expect 80–85% as a white solid.

Part 4: Quality Control & Impurity Profiling[1]

Understanding the "why" behind impurities allows for proactive process control.[1] The two most critical impurities arise from regio-isomerism during acylation and incomplete reduction.[1]

Impurity Logic (DOT Visualization)

Caption: Figure 2. Root cause analysis for common impurities in the synthesis of the Canagliflozin intermediate.

Characterization Data (Self-Validation)

Use the following data to validate the identity of your synthesized batch.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 4.15 (s, 2H) | Confirms the methylene bridge (reduction successful).[1] Absence of this singlet indicates ketone remains.[1] |

| ¹H NMR (DMSO-d₆) | δ 2.25 (s, 3H) | Confirms the methyl group on the phenyl ring. |

| ¹H NMR (DMSO-d₆) | δ 6.85 (d, 1H), 7.31 (d, 1H) | Thiophene protons.[4] The doublet splitting confirms 2,5-substitution pattern.[1] |

| HPLC | RRT ~1.0 | Purity should be > 99.0% (Area %). |

| Mass Spec (ESI) | m/z 360/362 [M]+ | Characteristic 1:1 bromine isotope pattern. |

Part 5: References

-

Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[1] Journal of Medicinal Chemistry, 53(17), 6355–6360. Link

-

Mitsubishi Tanabe Pharma Corp. (2008).[1] C-Glycoside Derivative and Salt Thereof.[1] US Patent 7,943,788.[1] Link

-

Scinopharm Taiwan Ltd. (2014).[1] Process for the Preparation of Canagliflozin and Intermediates Thereof. US Patent Application 2014/0256925.[1] Link

-

Henschke, J. P., et al. (2015). Friedel–Crafts Acylation of 2-(4-Fluorophenyl)thiophene: A Key Step in the Synthesis of the SGLT2 Inhibitor Canagliflozin. Journal of Organic Chemistry, 80(4), 2295–2309. Link

Chemo-Structural Profiling of C18H14BrFS: A Technical Guide to Halogenated Thiophene Scaffolds

Abstract This technical guide provides a comprehensive analysis of thiophene derivatives with the molecular formula C18H14BrFS . Targeted at drug development professionals, this document moves beyond basic stoichiometry to explore the synthesis, physiochemical characterization, and medicinal utility of this scaffold. We utilize 2-(4-bromophenyl)-5-(4-fluorophenyl)-3,4-dimethylthiophene as a representative case study to illustrate the practical challenges and solutions in working with this specific chemical space.

Part 1: Molecular Metrics & Physiochemical Identity

The formula C18H14BrFS represents a distinct chemical space often utilized in medicinal chemistry to modulate lipophilicity and metabolic stability. The presence of both bromine and fluorine introduces unique mass spectrometric and NMR signatures essential for validation.

Quantitative Data Summary

| Property | Value | Technical Note |

| Molecular Formula | C₁₈H₁₄BrFS | |

| Average Molecular Weight | 361.27 g/mol | Based on standard IUPAC atomic weights. |

| Monoisotopic Mass | 359.9984 Da | Calculated using |

| Heavy Atom Count | 22 | |

| Calculated LogP (cLogP) | ~5.8 - 6.2 | Highly lipophilic; likely requires formulation aid (e.g., cyclodextrin). |

| H-Bond Donors/Acceptors | 0 / 2 | Thiophene S and Fluorine act as weak acceptors. |

Mass Spectrometry: The "Bromine Signature"

For researchers validating this compound via LC-MS, the isotopic distribution is the primary confirmation tool. Unlike chlorinated compounds (3:1 ratio), mono-brominated compounds exhibit a distinct 1:1 doublet at M and M+2.

-

Base Peak (

): 360.0 (approx) -

Isotope Peak (

): 362.0 (approx) -

Intensity Ratio: The

Br and

Figure 1: Predicted Mass Spectrometric Isotopic Distribution Logic for Mono-brominated Species.

Part 2: Synthetic Architecture

Constructing the C18H14BrFS skeleton typically involves functionalizing a thiophene core. The most robust method for drug discovery applications is the Suzuki-Miyaura Cross-Coupling , which allows for the modular installation of the aryl rings.

Representative Scaffold Construction

Target: 2-(4-bromophenyl)-5-(4-fluorophenyl)-3,4-dimethylthiophene Rationale: This structure satisfies the C18H14BrFS formula and demonstrates the regioselective challenge of substituting the 2- and 5-positions of the thiophene ring.

Experimental Protocol (Step-by-Step)

Reaction: Pd-catalyzed coupling of 2-bromo-5-chloro-3,4-dimethylthiophene with 4-fluorophenylboronic acid, followed by bromination (if not pre-installed) or selective coupling.

Note: To achieve the specific C18H14BrFS formula, a sequential coupling strategy is often required to differentiate the two aryl groups.

Phase 1: Reagents & Setup

-

Substrate: 2,5-dibromo-3,4-dimethylthiophene (1.0 eq).

-

Coupling Partner: 4-fluorophenylboronic acid (1.1 eq).

-

Catalyst:

(3-5 mol%). -

Base:

(2.0 M aqueous solution). -

Solvent: 1,4-Dioxane (degassed).

Phase 2: Execution

-

Inertion: Charge a reaction vial with the dibromo-thiophene, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed dioxane and the aqueous base via syringe.

-

Thermal Activation: Heat the mixture to 85°C for 4–6 hours. Critical: Monitor via TLC/LC-MS to prevent double-coupling (which would yield the bis-fluoro derivative).

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). Isolate the mono-coupled intermediate.

Phase 3: Installation of the Bromophenyl Group If the target requires a bromophenyl group specifically, a second coupling using 4-bromophenylboronic acid on the remaining bromide of the thiophene core is performed under identical conditions.

Figure 2: Sequential Suzuki-Miyaura Strategy for Unsymmetrical Thiophene Derivatives.

Part 3: Structural Characterization Protocols

Validating the structure of C18H14BrFS requires a multi-modal approach to confirm regiochemistry and elemental composition.

Nuclear Magnetic Resonance (NMR)

Solvent:

-

NMR (400 MHz):

-

Aryl Region (7.0 - 7.6 ppm): Look for two distinct AA'BB' systems. The protons ortho to the Fluorine will show characteristic splitting (

). -

Alkyl Region (2.0 - 2.5 ppm): Two singlets corresponding to the methyl groups on the thiophene ring (if 3,4-dimethyl substituted). Integration should sum to 6H.

-

-

NMR (376 MHz):

-

Signal: A single peak around -110 to -120 ppm (relative to

). This is the definitive test for the incorporation of the fluorophenyl moiety.

-

High-Resolution Mass Spectrometry (HRMS)

Method: ESI-TOF or APCI-TOF in Positive Mode. Acceptance Criteria:

-

Measured mass must be within 5 ppm of the calculated monoisotopic mass (359.9984).

-

Isotopic pattern must match the theoretical simulation for

.

Part 4: Applications in Drug Discovery[1]

Bioisosterism & Pharmacology

The thiophene ring in C18H14BrFS serves as a classic bioisostere for benzene . In drug design, this substitution is strategic:

-

Electronic Effects: Thiophene is electron-rich (

-excessive), potentially enhancing -

Metabolic Blocking: The inclusion of Fluorine (para-position) and Bromine blocks metabolic oxidation at the most reactive sites (para-hydroxylation), significantly extending the half-life (

) of the molecule in microsomal stability assays.

Solubility & Formulation

Challenge: With a cLogP > 5, this compound is classified as BCS Class II or IV (Low Solubility).

Recommendation: For biological assays (IC50/EC50), dissolve stock in 100% DMSO. For in vivo dosing, avoid simple saline; utilize excipients such as HP-

References

-

Suzuki-Miyaura Coupling Protocols

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Isotopic Distribution Data

- NIST Mass Spectrometry Data Center. Isotopic Compositions of the Elements.

-

Thiophene in Medicinal Chemistry

- Gomez-Orellana, I., et al. (2022). Thiophene-based derivatives as new potential anticancer agents. European Journal of Medicinal Chemistry.

-

Molecular Weight Calculation Standards

- PubChem Periodic Table & Element D

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene synonyms and nomenclature

[1]

Executive Summary

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS: 1030825-20-7) is a critical pharmacophore scaffold and advanced intermediate in the synthesis of Canagliflozin (Invokana®), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for Type 2 Diabetes Mellitus.[1][2][3][4][5]

This compound serves as the lipophilic aglycone moiety responsible for the high affinity of Canagliflozin to the SGLT2 receptor. Its structural integrity—specifically the precise regiochemistry of the thiophene substitution—is paramount for the subsequent C-glycosylation step. This guide details its nomenclature, validated synonyms, synthetic utility, and role in the drug development lifecycle.

Nomenclature and Identification

Systematic Nomenclature Analysis

The IUPAC name is derived from the thiophene heterocycle as the principal chain.[1]

-

Core: Thiophene (Sulfur at position 1).[1]

-

Substituents:

-

Position 2: A (5-bromo-2-methylphenyl)methyl group.[1][2][3][6][7][8] Note that "benzyl" is the trivial name for (phenyl)methyl.[1] The bromine is at position 5 of the phenyl ring relative to the methyl group (which defines position 1 of that ring) or position 5 relative to the attachment point depending on the specific numbering convention used, but 5-bromo-2-methylbenzyl unambiguously places the methyl at the ortho position to the methylene bridge and the bromine meta to the methyl.[1]

-

Position 5: A 4-fluorophenyl group.[1][2][3][4][5][6][7][8][9][10][11]

-

Correct Systematic Name: 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene

Synonyms and Identifiers Table

| Category | Identifier / Synonym | Context |

| Common Name | Canagliflozin Intermediate 4 | Process Chemistry (Generic) |

| CAS Name | Thiophene, 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)- | Chemical Abstracts Service |

| CAS Registry | 1030825-20-7 | Primary Identifier |

| IUPAC Variant | 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | Common Usage |

| UNII | W76HXE3GL5 | FDA Substance Registration |

| Molecular Formula | C₁₈H₁₄BrFS | - |

| Molecular Weight | 361.27 g/mol | - |

Structural Specifications & Physical Data

The molecule is achiral but possesses a specific regiochemistry that must be controlled during synthesis. The bromine atom acts as the "handle" for the critical lithiation step that connects the aglycone to the sugar moiety.

| Property | Specification |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 101 – 105 °C |

| Solubility | Soluble in THF, Toluene, Dichloromethane; Insoluble in Water |

| Purity Standard | ≥ 98.0% (HPLC/GC) for pharmaceutical use |

| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C |

Synthetic Utility and Protocols

The synthesis of this intermediate typically follows a Friedel-Crafts Acylation followed by a Reduction .[1][8] The subsequent use involves a C-Glycosylation via Lithium-Halogen exchange.[1]

Synthesis of the Intermediate (Protocol A)

Objective: Synthesize 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene from 2-(4-fluorophenyl)thiophene.

Reagents:

-

Substrate: 2-(4-fluorophenyl)thiophene[1][3][5][8][9][10][11]

-

Acylating Agent: 5-bromo-2-methylbenzoyl chloride[1]

-

Catalyst: Aluminum Chloride (AlCl₃)[1]

-

Reducing Agents: Triethylsilane (Et₃SiH) / Boron Trifluoride Etherate (BF₃[1]·OEt₂)

-

Solvent: Dichloromethane (DCM) or Chlorobenzene[1]

Step-by-Step Methodology:

-

Acylation: Dissolve 2-(4-fluorophenyl)thiophene in DCM at 0°C. Add 5-bromo-2-methylbenzoyl chloride (1.1 eq).

-

Catalysis: Slowly add AlCl₃ (1.2 eq) while maintaining temperature < 5°C. Stir for 2-4 hours. The reaction yields the ketone intermediate: (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone.[1]

-

Quench & Isolation: Quench with ice water, extract with DCM, and dry over MgSO₄.

-

Reduction: Dissolve the crude ketone in acetonitrile/DCM (1:1). Cool to 0°C.[1][12]

-

Hydride Addition: Add Et₃SiH (3.0 eq) followed by dropwise addition of BF₃·OEt₂ (2.5 eq).[1]

-

Completion: Allow to warm to room temperature (20-25°C) and stir for 4 hours. The carbonyl is reduced to a methylene group.

-

Purification: Recrystallize from Ethanol/Heptane to achieve the target white solid.

Utilization in Canagliflozin Synthesis (Protocol B)

Objective: Coupling the intermediate to the sugar scaffold (Gluconolactone).[1]

Mechanism: Lithium-Halogen Exchange followed by nucleophilic attack on the lactone carbonyl.[1]

-

Preparation: Dissolve the title compound (1.0 eq) in anhydrous THF/Toluene (1:1) under Argon.[1]

-

Lithiation: Cool the solution to -78°C . Slowly add n-Butyllithium (n-BuLi, 1.1 eq).[1] The Bromine atom is exchanged for Lithium, generating the aryl lithium species.

-

Coupling: Cannulate the aryl lithium solution into a pre-cooled (-78°C) solution of 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone .

-

Workup: Quench with methanesulfonic acid in methanol to yield the lactol intermediate, which is subsequently reduced to form Canagliflozin.

Visualization of Synthetic Pathway[13][14]

The following diagram illustrates the critical position of the title compound (Node: Target_Intermediate ) in the Canagliflozin manufacturing workflow.

Figure 1: Synthetic workflow showing the conversion of precursors to the title intermediate and its subsequent transformation into Canagliflozin.[1][8][13]

References

-

Nomura, S., et al. (2010).[1][11] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[1][11] Journal of Medicinal Chemistry, 53(17), 6355–6360.[1] Link[1]

-

Metil, D. S., et al. (2018).[1][14] Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development, 22(1), 27–39.[1] Link[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 50628117. PubChem.[1] Link

-

Henschke, J. P., et al. (2015).[1][11] β-Selective C-Arylation of Silyl Protected 1,6-Anhydroglucose with Arylalanes: The Synthesis of SGLT2 Inhibitors. The Journal of Organic Chemistry, 80(4), 2295–2309.[1] Link[1]

Sources

- 1. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 4. 1030825-20-7|2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene|BLD Pharm [bldpharm.com]

- 5. 安庆百谊生物科技有限公司 [bayeebio.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CN107556287B - Canagliflozin intermediate synthetic method - Google Patents [patents.google.com]

- 9. labproinc.com [labproinc.com]

- 10. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl]thiophene | CAS 1030825-20-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Physical properties and melting point of 2-Bromo-5-(4-fluorobenzyl)thiophene

Technical Whitepaper: Characterization and Solid-State Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Executive Summary

This technical guide provides an in-depth analysis of the physical properties, solid-state characteristics, and synthetic provenance of the thiophene-based intermediate commonly identified in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).

Note on Chemical Identity: While the specific string "2-Bromo-5-(4-fluorobenzyl)thiophene" was queried, the commercially and pharmaceutically relevant compound matching this structural motif (thiophene core, brominated benzyl moiety, fluorophenyl group) is 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7).[1][2] This guide focuses on this validated intermediate, widely utilized in drug development, while addressing structural distinctions.

Chemical Identity & Structural Analysis

The compound is a critical building block for the C-glucoside class of antidiabetic drugs. Its structural integrity is defined by a central thiophene ring substituted at the 2- and 5-positions, creating a scaffold that facilitates the specific binding geometry required for SGLT2 inhibition.

| Property | Specification |

| IUPAC Name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene |

| Common Name | Canagliflozin Intermediate; Bromo-Fluoro-Thiophene Derivative |

| CAS Registry Number | 1030825-20-7 |

| Molecular Formula | C₁₈H₁₄BrFS |

| Molecular Weight | 361.27 g/mol |

| SMILES | CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F |

| Structural Features | Thiophene core; p-Fluorophenyl moiety; o-Methyl-m-bromobenzyl linker |

Physical Properties Profile

Accurate determination of physical constants is essential for process scaling and quality control. The melting point serves as a primary indicator of purity and polymorphic form.

Melting Point & Thermal Behavior

The compound exists as a crystalline solid. High-purity samples exhibit a sharp melting endotherm, indicative of a stable polymorphic form suitable for GMP synthesis.

-

Observed Melting Point: 101.0°C – 105.0°C (Standard Range)

-

Literature Value: 103°C (Typical onset)[2]

-

Thermal Stability: Stable up to ~200°C; decomposition observed >250°C (TGA data inferred from structural analogs).

Solubility Profile

Understanding the solubility landscape is critical for recrystallization and reaction solvent selection.

| Solvent | Solubility Rating | Application |

| Dichloromethane (DCM) | High | Extraction / Reaction Medium |

| Ethyl Acetate | Moderate to High | Recrystallization (often with Hexane) |

| Tetrahydrofuran (THF) | High | Grignard/Lithiation Reactions |

| Methanol/Ethanol | Low (Cold) / Moderate (Hot) | Anti-solvent / Purification |

| Water | Insoluble | Aqueous Work-up |

Experimental Methodologies

Protocol 1: Differential Scanning Calorimetry (DSC) for MP Determination

Rationale: Visual capillary melting point methods are subjective. DSC provides a thermodynamic fingerprint, distinguishing between true melting, polymorphic transitions, and eutectic impurities.

Workflow:

-

Sample Prep: Weigh 2–4 mg of dried 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene into a standard aluminum pan. Crimp non-hermetically.

-

Equilibration: Equilibrate at 30°C for 5 minutes to stabilize heat flow.

-

Ramp: Heat from 30°C to 150°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

-

Analysis: Identify the onset temperature (

) and peak maximum (-

Acceptance Criteria:

must fall within 101–105°C. A broadened peak (>2°C width) indicates impurity or solvent entrapment.

-

Protocol 2: HPLC Purity Analysis

Rationale: Melting point depression is colligative. Accurate MP data requires >98% chemical purity.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution.

-

A: 0.1% Phosphoric acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 60% B to 90% B over 15 mins.

-

Detection: UV at 254 nm (thiophene absorption max).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

Synthesis & Process Logic

The synthesis of this intermediate highlights the "causality" of choosing specific reagents. The pathway typically involves constructing the thiophene-aryl bond first, followed by the introduction of the benzyl linker.

Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis strategy, utilizing Suzuki coupling followed by Friedel-Crafts acylation and reduction.

Caption: Convergent synthesis of the Canagliflozin intermediate via Suzuki coupling and Friedel-Crafts/Reduction sequence.

Key Mechanistic Insights:

-

Suzuki Coupling: The initial coupling is chosen over Stille or Negishi to avoid toxic tin byproducts and utilize the robust boronic acid, ensuring high yield of the aryl-thiophene core.

-

Friedel-Crafts Regioselectivity: The thiophene ring is electron-rich. Acylation occurs preferentially at the 5-position (relative to the sulfur) of the 2-substituted thiophene due to electronic directing effects, ensuring the correct para-like substitution pattern.

-

Reduction Strategy: The use of Triethylsilane (

) and Boron Trifluoride Etherate (

Handling & Stability

-

Storage: Store at 2–8°C (refrigerated) in a tightly sealed container. Protect from light, as thiophene derivatives can be photo-oxidatively sensitive over long periods.

-

Safety: The compound is an organohalogen. Standard PPE (gloves, goggles) is mandatory. Avoid dust formation; use a fume hood to prevent inhalation of fine particulates.

-

Stability: The compound is non-hygroscopic but should be kept dry to prevent potential hydrolysis of trace impurities or surface oxidation.

References

-

Preparation of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene . ChemicalBook.[3] Retrieved from

-

Canagliflozin Intermediate Data Sheet . TCI Chemicals. Retrieved from

-

Synthesis of SGLT2 Inhibitors via Benzylthiophene Intermediates . Google Patents (CN104892566A). Retrieved from

-

PubChem Compound Summary: CAS 1030825-20-7 . National Center for Biotechnology Information. Retrieved from

-

Safety Data Sheet (SDS): 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene . Ambeed. Retrieved from

Sources

Beyond Compliance: Advanced Handling of 2-Bromo-5-(4-fluorobenzyl)thiophene

Topic: Technical Safety & Handling Guide: 2-Bromo-5-(4-fluorobenzyl)thiophene Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Chemical Profile & Strategic Context

2-Bromo-5-(4-fluorobenzyl)thiophene represents a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs). Unlike generic reagents, this molecule possesses a "dual-personality" reactivity profile: the electron-rich thiophene ring makes it susceptible to oxidation, while the carbon-bromine (C-Br) bond serves as a specific handle for metal-halogen exchange (lithiation) or palladium-catalyzed cross-couplings (Suzuki-Miyaura).

This guide transcends standard Safety Data Sheet (SDS) limitations by integrating process safety logic with the physicochemical behaviors of halogenated thiophenes.

Identification & Properties[1][2][3][4][5]

-

Structural Class: Halogenated Heterocycle / Benzylthiophene

-

Molecular Formula: C₁₁H₈BrFS

-

CAS Number: Note: While specific CAS numbers vary by isomer (e.g., 1039824-34-6 for related derivatives), this guide applies to the 2-bromo-5-substituted scaffold.[3]

-

Physical State: Typically an off-white to pale yellow low-melting solid or viscous oil (purity dependent).

-

Solubility: Highly soluble in DCM, THF, Toluene; insoluble in water.

The "Thiophene degradation" Factor

Researchers must recognize that thiophene derivatives are less stable than their benzene counterparts. The sulfur atom renders the ring electron-rich, increasing susceptibility to:

-

Photo-oxidation: UV light can facilitate slow debromination or ring oxidation.

-

Acid Sensitivity: Strong acids can induce polymerization of the thiophene ring.

GHS Hazard Analysis & Toxicology (Read-Across Methodology)

Disclaimer: In the absence of specific toxicological data for this exact isomer, hazards are derived via "Read-Across" methodology from structurally validated analogs (e.g., 2-bromothiophene and benzyl halides).

Core Hazards (GHS Classification)

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat.[4][5][6][7][8] 2 | H315: Causes skin irritation.[9][5][8][10][11] | Lipophilic nature allows dermal penetration; halogenated motif reacts with epidermal proteins. |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[9][5][7][11] | Direct mucosal irritant. |

| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[9][5][7][10][11] | Inhalation of dust/aerosols irritates the bronchial lining. |

| Sensitization | Watchlist | Potential Sensitizer | Thiophene rings can form haptens; monitor for allergic dermatitis. |

The Lachrymator Potential

While not a potent lachrymator like benzyl bromide, the "benzyl-thiophene" motif can exhibit mild lachrymatory properties.

-

Operational Implication: All weighing and transfer operations must occur inside a certified chemical fume hood.

Operational Handling & Synthesis Protocols

This section details the "How" and "Why" of handling, moving beyond generic advice to specific laboratory workflows.

Storage & Stability Protocol

The Problem: Bromothiophenes can turn dark (brown/black) upon storage, indicating free radical decomposition or polymerization.

-

Protocol:

-

Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

-

Temperature: Refrigerate at 2–8°C.

-

Container: Amber glass vials with Teflon-lined caps.

-

Visual Check: If the solid turns to a dark oil, check purity via TLC/LC-MS before use.

-

Reaction Safety: Metal-Halogen Exchange (Lithiation)

The primary utility of this molecule is the conversion of the C-Br bond to a C-Li bond using n-Butyllithium (n-BuLi). This is the highest-risk operation associated with this chemical.

Critical Control Points:

-

Temperature Control: The reaction must be kept below -70°C. Thiophene-lithium species are unstable at higher temperatures and can undergo "scrambling" (migration of the lithium to other ring positions) or ring opening.

-

Quenching: The quench is exothermic.

Workflow Diagram: Lithiation Risk Management

The following diagram outlines the decision logic for safe lithiation of 2-Bromo-5-(4-fluorobenzyl)thiophene.

Caption: Logic flow for the safe lithiation of bromothiophenes, highlighting the critical temperature threshold to prevent isomerization.

Emergency Response & Waste Management

Decontamination (Spills)

Brominated thiophenes are lipophilic and persistent.

-

Small Spill: Absorb with vermiculite. Do not use paper towels as the primary absorbent if the material is neat (potential for rapid oxidation/heat).

-

Surface Cleaning: Wash surfaces with an ethanolic soap solution (5% KOH in Ethanol) to degrade the thiophene ring, followed by water. Note: This destroys the compound chemically.

Waste Disposal[5][14]

-

Segregation: Must be segregated into Halogenated Organic Waste .

-

Incompatibility: Do not mix with strong oxidizing acids (Nitric/Chromic) in the waste stream, as this can generate bromine gas (

) and sulfur oxides (

Exposure Response Logic

If exposure occurs, the presence of the Fluorine and Bromine atoms necessitates specific medical observation for delayed effects.

Caption: Immediate response protocols. Note: Alcohol enhances skin absorption of lipophilic thiophenes and should be avoided during initial decon.

References

-

PubChem. (2025).[11] 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (Canagliflozin Intermediate).[12][5][1][3][6][7][13][14] National Library of Medicine. [Link]

- Google Patents. (2016).

-

American Chemical Society (ACS). (2010). Discovery of Canagliflozin... as SGLT2 Inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

- 1. US20170044129A1 - Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 2. CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene - Google Patents [patents.google.com]

- 3. aartipharmalabs.com [aartipharmalabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. nj.gov [nj.gov]

- 11. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2- (5-BroMo-2-Methylbenzyl) -5- (4-fluorophenyl) Thiophene [hsppharma.com]

- 13. tianmingpharm.com [tianmingpharm.com]

- 14. pubs.acs.org [pubs.acs.org]

Solubility Profile of Brominated Thiophene Intermediates in Organic Solvents

Executive Summary

Brominated thiophenes—specifically 2-bromothiophene , 3-bromothiophene , and 2,5-dibromothiophene —are critical scaffolds in the synthesis of conducting polymers (polythiophenes), organic photovoltaics (OPVs), and active pharmaceutical ingredients (APIs). Their handling, reaction efficiency, and purification are governed strictly by their solubility profiles and phase behavior.

This guide provides a comprehensive analysis of the solvation thermodynamics of these intermediates. Unlike solid crystalline APIs where "solubility" is a fixed saturation limit, these low-melting halogenated heterocycles often behave as liquids at room temperature, making miscibility and partition coefficients the dominant parameters. We analyze their behavior across solvent classes using Hansen Solubility Parameters (HSP) and provide actionable protocols for solvent selection in lithiation, cross-coupling, and extraction workflows.

Theoretical Framework: Solvation Mechanics

To predict the behavior of brominated thiophenes, one must understand the electronic perturbation caused by the bromine atom on the thiophene ring.

The Bromine Effect

The thiophene ring is electron-rich (aromatic). Substituting hydrogen with bromine (

-

Molecular Weight & Density Increase: Bromine is heavy (

) and polarizable. This significantly increases London Dispersion Forces ( -

Dipole Moment: The

bond creates a dipole, increasing the polar interaction parameter (

Hansen Solubility Parameters (HSP)

Solubility is maximized when the HSP distance (

- (Dispersion): High for brominated thiophenes due to the soft, polarizable sulfur and bromine atoms.

- (Polarity): Moderate.

- (Hydrogen Bonding): Very low (near zero). They act as weak H-bond acceptors but cannot donate.

Implication: These compounds are hydrophobic and lipophilic . They reject water (high

Solubility & Miscibility Data

Since 2-bromothiophene and 2,5-dibromothiophene are liquids at standard ambient temperature and pressure (SATP), we define their profile via Miscibility rather than saturation limits.

Table 1: Physicochemical Properties of Core Intermediates

| Compound | CAS | MW ( g/mol ) | MP (°C) | BP (°C) | Density (g/mL) | State (25°C) |

| 2-Bromothiophene | 1003-09-4 | 163.04 | -10 | 150 | 1.68 | Colorless Liquid |

| 3-Bromothiophene | 872-31-1 | 163.04 | -10 | 158 | 1.74 | Colorless Liquid |

| 2,5-Dibromothiophene | 3141-27-3 | 241.93 | -6 | 211 | 2.14 | Pale Yellow Liquid |

| 2,3,5-Tribromothiophene | 3141-24-0 | 320.83 | 25-28 | 260 | 2.55 | Low-Melting Solid |

Table 2: Solvent Compatibility Matrix (at 25°C)

Data synthesized from standard laboratory extraction protocols and calculated HSP distances.

| Solvent Class | Representative Solvent | 2-Bromothiophene | 2,5-Dibromothiophene | Mechanism of Interaction |

| Non-Polar Aliphatic | n-Hexane / Heptane | Miscible | Miscible | Dominated by Dispersion ( |

| Aromatic | Toluene / Xylene | Miscible | Miscible | |

| Chlorinated | Dichloromethane (DCM) | Miscible | Miscible | Perfect HSP match. High solvency power. Used for chromatography loading. |

| Polar Aprotic | THF / Ethyl Acetate | Miscible | Miscible | Dipole-dipole interactions. THF is required for Grignard/Lithiation stabilization. |

| Polar Protic | Methanol / Ethanol | Partially Miscible | Low Solubility | Phase separation occurs at low temps. High |

| Highly Polar | Water | Immiscible | Immiscible | Hydrophobic exclusion. |

Visualizing the Solvation Mechanism

The following diagram illustrates the molecular interactions governing the solubility of 2,5-dibromothiophene in Tetrahydrofuran (THF) versus its rejection by Water.

Figure 1: Solvation mechanics showing the compatibility of brominated thiophenes with aprotic ethers (THF) and incompatibility with water.[1][2]

Experimental Protocols & Applications

Protocol: Solvent Selection for Lithiation Reactions

Context: Brominated thiophenes are frequently converted to lithiated species (e.g., 2-lithio-5-bromothiophene) for chain extension. Criticality: The solvent must dissolve the starting material and stabilize the lithium intermediate without freezing at cryogenic temperatures.

-

Primary Solvent: Anhydrous THF .

-

Reasoning: THF coordinates with the Lithium cation (

), breaking oligomeric aggregates and increasing reactivity.

-

-

Co-Solvent (Optional): Hexane or Toluene .

-

Reasoning: Used to lower the freezing point of the mixture below -78°C and moderate reactivity.

-

-

Avoid: Diethyl ether (often too weak of a donor for specific lithiations), DCM (reacts with alkyl lithiums).

Protocol: Purification via "Freezing" Crystallization

Since 2,5-dibromothiophene melts at -6°C, standard recrystallization is difficult. However, low-temperature fractional crystallization is effective for removing impurities (like monobromo species).

Workflow:

-

Dissolve crude mixture in a minimum amount of Methanol or Ethanol at room temperature (Miscibility is partial; heating may be required to reach homogeneity).

-

Slowly cool the solution to -20°C or -40°C .

-

The highly symmetrical 2,5-dibromothiophene will crystallize/precipitate out, while the less symmetrical 2-bromothiophene (MP -10°C) and other impurities remain in the mother liquor.

-

Validation: Check purity via GC-MS.

Purification Decision Tree

Use this logic flow to determine the optimal purification method based on the physical state and solubility.

Figure 2: Decision matrix for purifying brominated thiophene intermediates.

References

-

PubChem. 2,5-Dibromothiophene Compound Summary. National Library of Medicine. [Link]

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical grounding for HSP values).

-

Lob, P., et al. "Bromination of Thiophene in Micro Reactors." Letters in Organic Chemistry, 2005. (Process chemistry and yield data). [Link]

Sources

The Strategic Role of 2-Bromo-5-(4-fluorobenzyl)thiophene in SGLT2 Inhibitor Discovery

This guide details the technical role, synthetic utility, and pharmacological significance of 2-Bromo-5-(4-fluorobenzyl)thiophene in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.

Executive Summary

2-Bromo-5-(4-fluorobenzyl)thiophene is a specialized heterocyclic building block used in the synthesis of C-aryl glucoside SGLT2 inhibitors . It serves as a critical "distal pharmacophore" precursor, allowing medicinal chemists to introduce a lipophilic thiophene-phenyl moiety into the inhibitor scaffold.

While structurally related to the intermediates of marketed drugs like Canagliflozin and Ipragliflozin , this specific compound represents a distinct chemical space used to optimize selectivity (SGLT2 vs. SGLT1) and metabolic stability . Its primary utility lies in establishing the distal aryl tail via a methylene linker, a structural feature essential for high-affinity binding to the SGLT2 hydrophobic vestibule.

Structural Significance & Pharmacophore Logic

SGLT2 inhibitors (Gliflozins) generally adhere to a tripartite structure:

-

Sugar Moiety (Proximal): Glucose analog that binds to the hydrophilic glucose-binding site.

-

Proximal Aryl Ring: A phenyl ring attached to the sugar (C-glycosidic bond).

-

Distal Aryl Tail: A lipophilic aromatic system connected via a linker (methylene or ether).

2-Bromo-5-(4-fluorobenzyl)thiophene functions as the pre-assembled Distal Tail + Linker unit.

Bioisosterism (Thiophene vs. Phenyl)

Replacing the distal phenyl ring (as seen in Dapagliflozin) with a thiophene ring (as in this intermediate) offers several advantages:

-

Electronic Effects: Thiophene is electron-rich, potentially enhancing

- -

Lipophilicity: The sulfur atom alters the logP, improving membrane permeability and altering protein binding kinetics.

-

Metabolic Stability: The thiophene ring changes the oxidative metabolism profile compared to a biphenyl system.

Figure 1: Pharmacophore assembly of SGLT2 inhibitors showing the integration of the thiophene intermediate.

Synthetic Pathways and Protocol

The synthesis of SGLT2 inhibitors using this intermediate typically follows a convergent strategy . The 2-bromo functionality allows for lithiation (Lithium-Halogen Exchange), converting the intermediate into a nucleophile that can attack the sugar lactone or a proximal aryl electrophile.

Preparation of the Intermediate

The synthesis of 2-Bromo-5-(4-fluorobenzyl)thiophene typically proceeds via a Friedel-Crafts alkylation followed by bromination.

-

Alkylation: Thiophene + 4-Fluorobenzyl bromide

2-(4-Fluorobenzyl)thiophene. -

Bromination: 2-(4-Fluorobenzyl)thiophene + NBS

2-Bromo-5-(4-fluorobenzyl)thiophene .

Coupling Protocol (Key Experiment)

This protocol describes the coupling of the thiophene intermediate to a protected gluconolactone to form the C-glycoside core.

Objective: Synthesize the C-aryl glucoside precursor via cryogenic lithiation.

Reagents:

-

Intermediate: 2-Bromo-5-(4-fluorobenzyl)thiophene (1.0 eq)

-

Sugar: 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone (1.2 eq)

-

Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Solvent: Anhydrous THF / Toluene (ratio 1:2)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF/Toluene and cool to -78°C .

-

Lithium-Halogen Exchange:

-

Dissolve 2-Bromo-5-(4-fluorobenzyl)thiophene in the solvent.

-

Add n-BuLi dropwise over 30 minutes, maintaining internal temperature below -70°C.

-

Mechanism:[1][2][3][4][5][6][7] The bromine is exchanged for lithium, generating the nucleophilic thienyl-lithium species.

-

Checkpoint: Stir for 1 hour. A color change (often to yellow/orange) indicates carbanion formation.

-

-

Nucleophilic Addition:

-

Dissolve the TMS-protected gluconolactone in anhydrous toluene.

-

Cannulate this solution into the lithiated intermediate mixture slowly over 45 minutes.

-

Critical Control: Exothermic reaction. Ensure cooling bath is fresh.

-

-

Quenching:

-

Stir at -78°C for 2 hours.

-

Quench with a solution of Methanesulfonic acid (MsOH) in methanol (1:10) at low temperature.

-

-

Reduction (The Silane Step):

-

The resulting lactol is often reduced in situ or in a subsequent step using Triethylsilane (Et3SiH) and BF3·OEt2 to yield the final

-C-aryl glucoside.

-

Figure 2: Synthetic workflow for coupling the thiophene intermediate to the sugar moiety.[7]

Comparative Analysis: Thiophene vs. Benzothiophene vs. Phenyl

The choice of the distal ring heavily influences the inhibitor's profile. The table below compares the scaffold derived from 2-Bromo-5-(4-fluorobenzyl)thiophene against standard industry benchmarks.

| Feature | Phenyl Scaffold (Dapagliflozin Class) | Thiophene Scaffold (Canagliflozin Class) | 2-Bromo-5-(4-fluorobenzyl)thiophene Derived |

| Distal Ring | Phenyl (OEt) | Thiophene (Directly bonded to Ph-F) | Thiophene (Linked via -CH2- to Ph-F) |

| Linker Type | Ether (-O-) or Methyl (-CH2-) | Direct Bond | Methylene Bridge (-CH2-) |

| Flexibility | Moderate | Rigid (Biaryl bond) | High (Rotational freedom) |

| SGLT2 Selectivity | High | Very High | Tunable (Dependent on bridge length) |

| Lipophilicity | Moderate | High | High |

Technical Note on Canagliflozin: It is crucial to distinguish this intermediate from the one used for Canagliflozin.

-

Canagliflozin Intermediate: 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[8] (Note: The thiophene is central, and the fluorophenyl is directly attached).

-

Subject Intermediate: 2-Bromo-5-(4-fluorobenzyl)thiophene.[8] (Note: The fluorophenyl is attached via a methylene bridge).

-

Implication: The subject intermediate creates a more flexible distal tail, often used in second-generation SAR screening to overcome resistance or improve renal clearance profiles.

References

-

Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[9][10] Journal of Medicinal Chemistry. Link

-

Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry. Link

-

Imamura, M., et al. (2012). "Discovery of Ipragliflozin (ASP1941): A Novel C-Glucoside with a Benzothiophene Ring as a Potent and Selective Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor." Bioorganic & Medicinal Chemistry. Link

-

Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT2) inhibitor: characterisation and comparison with other SGLT2 inhibitors." Diabetes, Obesity and Metabolism.[1] Link

Sources

- 1. The SGLT2 inhibitor dapagliflozin promotes systemic FFA mobilization, enhances hepatic β-oxidation, and induces ketosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 3. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V) - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2016173551A1 - Ipragliflozin preparation method - Google Patents [patents.google.com]

- 8. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 9. acs.figshare.com [acs.figshare.com]

- 10. Dapagliflozin, a novel SGLT2 inhibitor, induces dose-dependent glucosuria in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: Friedel-Crafts Acylation Protocols for Thiophene Derivative Synthesis

[1]

Executive Summary

The Friedel-Crafts acylation of thiophene is a pivotal transformation in the synthesis of pharmaceutical intermediates, including the platelet inhibitor Clopidogrel (Plavix) and various conducting polymers. Unlike benzene, thiophene is a

This guide provides two validated protocols: a Classical Lewis Acid Method (

Mechanistic Insight & Regiocontrol

The Regioselectivity Driver

Thiophene undergoes electrophilic aromatic substitution (

-

C2 Attack: The resulting

-complex (Wheland intermediate) is stabilized by three resonance structures, preserving the conjugation effectively. -

C3 Attack: The intermediate is stabilized by only two resonance structures, resulting in a higher activation energy barrier.

The Catalyst Poisoning Challenge

A critical failure mode in thiophene acylation is Lewis Acid Deactivation . The sulfur atom in thiophene acts as a soft Lewis base, coordinating with hard Lewis acids (like

-

Consequence: This requires stoichiometric (or super-stoichiometric) quantities of catalyst, complicating workup and generating excessive waste.[1][2][3][4]

-

Solution: Use softer Lewis acids (

,

Mechanistic Pathway (Visualization)

Caption: Figure 1. Electrophilic aromatic substitution pathway highlighting the formation of the resonance-stabilized C2 sigma complex.

Catalyst Selection Matrix

Select the appropriate protocol based on your scale and purity requirements.

| Feature | Aluminum Chloride ( | Tin(IV) Chloride ( | Zeolite H-Beta | Iodine ( |

| Type | Hard Lewis Acid | Softer Lewis Acid | Solid Bronsted/Lewis | Mild Lewis Acid |

| Stoichiometry | >1.0 equiv (Stoichiometric) | ~1.0 equiv | Catalytic (<5 wt%) | Catalytic (1-5 mol%) |

| Yield | High (80-90%) | High (85-95%) | Excellent (>98%) | Good (70-85%) |

| Selectivity (C2:C3) | Good | Excellent | Superior (Shape selective) | Good |

| Workup | Difficult (Emulsions/Hydrolysis) | Moderate | Easiest (Filtration) | Easy |

| Toxicity/Safety | High (HCL gas, violent hydrolysis) | High (Fuming liquid) | Low (Solid powder) | Moderate |

| Recommendation | Avoid if possible | Protocol A (Standard) | Protocol B (Green) | Alternative |

Standard Operating Protocols (SOPs)

Protocol A: Classical Lewis Acid Catalysis ( )

Best for: Small-scale synthesis, discovery chemistry, and when solid catalysts are unavailable.

Rationale:

Reagents:

-

Thiophene (1.0 equiv)[5]

-

Acetyl Chloride (1.0 equiv)

-

Tin(IV) Chloride (

) (1.0 equiv) -

Solvent: Benzene or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and

inlet. -

Solvation: Charge the flask with Thiophene (e.g., 8.4 g, 0.1 mol) and Acetyl Chloride (7.85 g, 0.1 mol) in dry Benzene (50 mL). Cool to 0°C using an ice bath.

-

Note: Unlike benzene acylation, we often add the catalyst last to the pre-mixed reagents to control the reaction rate, or add the catalyst to the acyl chloride first, then add thiophene slowly. Method below uses slow catalyst addition to minimize polymerization.

-

-

Catalyst Addition: Transfer

(26.0 g, 0.1 mol) to the addition funnel. Add dropwise over 45 minutes , maintaining internal temperature <5°C.-

Observation: A color change to deep orange/red or purple indicates complex formation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour .

-

Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL) to solubilize tin salts.

-

Extraction: Separate the organic layer. Wash the aqueous layer with Benzene (2 x 30 mL).

-

Purification: Wash combined organics with water (50 mL), saturated

(50 mL), and brine. Dry over anhydrous -

Isolation: Concentrate in vacuo. Purify via vacuum distillation (b.p. ~89°C at 10 mmHg) to obtain 2-acetylthiophene.

Protocol B: Sustainable Heterogeneous Catalysis (Zeolite H- )

Best for: Process chemistry, scale-up, and "Green Chemistry" compliance.

Rationale: Zeolite H-

Reagents:

-

Thiophene (1.0 equiv)[5]

-

Acetic Anhydride (3.0 equiv) — Acts as reagent and solvent

-

Catalyst: Zeolite H-

(Si/Al ratio ~25, calcined)

Step-by-Step Methodology:

-

Catalyst Activation: Calcine commercial H-

zeolite at 550°C for 4 hours prior to use to remove adsorbed water and maximize acid site availability.[5] -

Setup: In a 50 mL RBF equipped with a reflux condenser, charge Thiophene (8.4 g, 0.1 mol) and Acetic Anhydride (30.6 g, 0.3 mol).

-

Initiation: Add activated H-

zeolite (1.2 g, ~14 wt% relative to thiophene). -

Reaction: Heat the mixture to 60°C (oil bath). Stir magnetically for 2 hours .

-

Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the catalyst.

-

Catalyst Regen: The spent catalyst can be washed with acetone and re-calcined for reuse (up to 5 cycles with minimal activity loss).

-

-

Isolation: Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation (or distill off).

-

Final Polish: Distill the residue under reduced pressure to yield pure 2-acetylthiophene (>99% purity).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Polymerization (Tarring) | Acid strength too high or Temp too high. | Switch from |

| Low Yield | Catalyst poisoning by Sulfur.[6] | Increase catalyst loading (Lewis Acid) or ensure Zeolite is calcined (dry). |

| Isomer Contamination (3-acyl) | Thermodynamic equilibration. | Stop reaction immediately upon completion. Lower reaction temperature.[7] |

| Incomplete Conversion | Moisture in reagents. | Use freshly distilled Acyl Chloride/Anhydride. Flame-dry glassware. |

Safety & Handling

Thiophene Toxicity

-

Hazards: Thiophene is a neurotoxin and a flammable liquid (Flash point: -1°C). It has a distinct, unpleasant odor.

-

Controls: Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended.

Reagent Hazards

-

Tin(IV) Chloride: Fumes in air, releasing HCl. Corrosive. Handle under inert atmosphere (

/Ar).[1] -

Acetic Anhydride: Lachrymator. Causes severe burns.

Waste Disposal

-

Protocol A: Aqueous waste contains Tin (heavy metal). Dispose of in dedicated "Heavy Metal Aqueous" waste streams.

-

Protocol B: Solid zeolite waste is non-toxic (silica/alumina) but should be treated as chemical waste if contaminated with organics.

Decision Logic for Workflow

Caption: Figure 2. Decision matrix for selecting the optimal synthetic protocol based on scale and sustainability requirements.

References

- Mechanism & Regioselectivity: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for mechanism).

-

Classic Protocol (Phosphoric Acid/AlCl3/SnCl4)

-

Zeolite Catalysis (H-Beta)

-

Iodine Catalysis

-

Poyatos, M., et al. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine.[8] Journal of Chemical Education, 81(12), 1777.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 3. A stoichiometric solvent-free protocol for acetylation reactions [art.torvergata.it]

- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-5-(4-fluorobenzyl)thiophene

This Application Note is designed for researchers and process chemists optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(4-fluorobenzyl)thiophene . This scaffold is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and functionalized materials.

The following protocol synthesizes field-proven methodologies with mechanistic insights to ensure high yield, reproducibility, and scalability.

Executive Summary & Scientific Context

2-Bromo-5-(4-fluorobenzyl)thiophene is a highly reactive electrophile in palladium-catalyzed cross-coupling. The thiophene core is electron-rich, facilitating rapid oxidative addition; however, the sulfur heteroatom poses a risk of catalyst poisoning if the ligand system is insufficiently robust. Furthermore, the 4-fluorobenzyl moiety at the C5 position introduces steric bulk and lipophilicity, influencing solubility profiles and crystallization behavior.

Key Challenges addressed in this protocol:

-

Catalyst Deactivation: Thiophene sulfur coordination to Pd centers.

-

Protodeboronation: Instability of coupling partners (boronic acids) under prolonged basic heating.

-

Regioselectivity: Ensuring coupling occurs exclusively at the C2-Br position (inherent, but side reactions must be minimized).

Mechanistic Pathway & Catalytic Cycle

Understanding the cycle is crucial for troubleshooting. The reaction proceeds via the standard Pd(0)/Pd(II) cycle, but the Oxidative Addition step is accelerated by the electron-rich thiophene ring compared to phenyl analogs.

Figure 1: Catalytic Cycle for Thiophene Coupling

Caption: The catalytic cycle emphasizes the rapid oxidative addition of the 2-bromothiophene moiety. The Transmetallation step is often the rate-determining step (RDS) in this specific system.

Critical Parameter Optimization

The following matrix summarizes the optimization of reaction conditions. The "Gold Standard" condition (Entry 3) is recommended for initial scale-up.

| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield | Notes |

| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2M aq) | DME/H₂O (2:1) | 80 | 65-75% | Moderate yield; catalyst sensitive to air/oxidation. |

| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 85-90% | Excellent for sterically hindered coupling partners. |

| 3 | Pd(dppf)Cl₂·DCM | K₂CO₃ (2M) | 1,4-Dioxane/H₂O (4:1) | 90 | 92-96% | Robust, air-stable precatalyst; easiest workup. |

| 4 | Pd/C (Heterogeneous) | Et₃N | Ethanol | Reflux | 40-50% | Green chemistry option, but lower conversion for this substrate. |

Why Pd(dppf)Cl₂? The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center against sulfur poisoning and promoting reductive elimination.

Detailed Experimental Protocol (Gold Standard)

Reaction: Coupling of 2-Bromo-5-(4-fluorobenzyl)thiophene with Phenylboronic Acid (Exemplar).

Reagents & Equipment

-

Substrate: 2-Bromo-5-(4-fluorobenzyl)thiophene (1.0 equiv).

-

Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv).

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·DCM) (3-5 mol%).

-

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv).

-

Solvent: 1,4-Dioxane (HPLC Grade).

-

Inert Gas: Argon or Nitrogen (balloon or manifold).[1]

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Charge a dry reaction vial/flask with the Substrate (1.0 equiv), Arylboronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Note: If the boronic acid is prone to protodeboronation, increase equivalents to 1.5.

-

-

Seal the vessel with a septum.[2]

-

Evacuate and backfill with Argon three times to remove atmospheric oxygen.

Step 2: Solvent Addition & Degassing

-

Add 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

-

Add 2M K₂CO₃ solution (3.0 equiv) via syringe.

-

Self-Validation Check: The mixture will be biphasic. Efficient stirring is critical.

-

-

Sparge the mixture with Argon for 5-10 minutes (bubbling gas through the liquid) to remove dissolved oxygen.

Step 3: Reaction & Monitoring

-

Heat the mixture to 90°C in an oil bath or heating block.

-

Monitor: Check TLC or LC-MS at 2 hours.

-

Target: Disappearance of the starting bromide (Rt will shift; Bromide is less polar than the biaryl product).

-

Typical Time: 2 - 6 hours.

-

Step 4: Workup & Purification

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.[1]

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over Na₂SO₄, and filter.

-

Scavenging (Optional but Recommended): Treat the organic filtrate with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

-

Concentrate in vacuo.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Figure 2: Experimental Workflow

Caption: Linear workflow for the synthesis. The degassing step is the most critical control point for yield consistency.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Oxygen poisoning of Catalyst | Ensure rigorous degassing (freeze-pump-thaw if necessary). Increase catalyst loading to 5 mol%. |

| Homocoupling of Boronic Acid | Oxidative coupling | Reduce Oxygen exposure. Add the base after degassing the solvent/substrate mix. |

| Protodeboronation | Unstable Boronic Acid | Use anhydrous conditions with Cs₂CO₃ or K₃PO₄ in Dioxane (no added water) or switch to Boronic Ester (Pinacol). |

| Black Precipitate (Pd Black) | Catalyst decomposition | This is normal at the end of the reaction. If it happens immediately, the ligand is insufficient; switch to SPhos or XPhos. |

Safety & Industrial Relevance

-

Thiophene Toxicity: Thiophene derivatives can be skin sensitizers. Handle in a fume hood.

-

Palladium Waste: All aqueous waste streams containing heavy metals must be segregated.

-

Scale-up: This protocol is scalable to kilogram quantities. For >100g, consider using Pd(dppf)Cl₂ due to its thermal stability and lower cost compared to specialized Buchwald precatalysts.

References

-

General Suzuki Coupling on Thiophenes

-

Catalyst Selection for Heterocycles

-

Shaaban, M. R., et al. (2019).[4] Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes. Current Organic Chemistry. Retrieved from

-

-

Canagliflozin Intermediate Synthesis

-

Design and synthesis of SGLT2 inhibitors often utilize this specific coupling. See: GMP Compliant Synthesis of [18F]Canagliflozin. (2018). PMC. Retrieved from

-

-

Base and Solvent Effects

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Retrieved from

-

Sources

Application Note: Strategic Reduction of 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone for Pharmaceutical Intermediate Synthesis

Abstract

This document provides a comprehensive technical guide on the chemical reduction of 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone, a key ketone intermediate. Two primary reductive pathways are detailed: the conversion of the ketone to a secondary alcohol, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanol, and its complete deoxygenation to the corresponding methylene compound, 2-((5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. The latter is a direct precursor in the synthesis of Canagliflozin, an SGLT2 inhibitor for type 2 diabetes. This guide explains the underlying chemical principles, provides validated, step-by-step protocols, and offers insights into the selection of appropriate reductive strategies based on the desired synthetic outcome.

Introduction and Strategic Importance

The reduction of diaryl ketones is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The target molecule, 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone, is a structurally complex diaryl ketone. Its reduction is not merely a routine conversion but a critical step that dictates the path toward specific advanced intermediates.

The two primary reduction pathways yield fundamentally different products:

-

Reduction to a Secondary Alcohol: This transformation introduces a chiral center, opening avenues for asymmetric synthesis and the creation of enantiomerically pure compounds. The resulting diarylmethanol is a valuable building block for various pharmaceutically active molecules.[1]

-

Complete Deoxygenation (Reduction to Alkane): This pathway removes the carbonyl functionality entirely, converting it to a methylene (-CH2-) bridge. This is a crucial step for linking aromatic moieties and is the direct route to the Canagliflozin intermediate, 2-((5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[2][3]

The choice of reducing agent and reaction conditions is paramount, as it determines which of these two products is formed. This note will detail robust protocols for both transformations, emphasizing safety, efficiency, and mechanistic understanding.

Pathway I: Reduction to (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanol

This pathway focuses on the selective reduction of the carbonyl group to a hydroxyl group. The method of choice for this conversion on a laboratory scale is typically the use of complex metal hydrides due to their high efficacy and selectivity.

Mechanistic Rationale: Hydride Reduction

Sodium borohydride (NaBH₄) is an exemplary reagent for this purpose. It is a mild and selective reducing agent that converts ketones to secondary alcohols.[4][5] The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[6][7] This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, typically an acidic or aqueous workup, the alkoxide is protonated to yield the final alcohol product.[6][7]

Because NaBH₄ is less reactive than agents like lithium aluminum hydride (LiAlH₄), it offers excellent chemoselectivity, leaving other potentially reducible functional groups like esters or the bromo-substituent untouched under standard conditions.[4][8]

Caption: Mechanism of ketone reduction by Sodium Borohydride.

Protocol 1: NaBH₄ Reduction to Secondary Alcohol

This protocol describes the reduction of the ketone to its corresponding secondary alcohol using sodium borohydride in methanol.

Materials and Equipment:

-

5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Experimental Workflow:

Caption: Experimental workflow for the NaBH₄ reduction protocol.

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

-

Reaction Monitoring: Continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC until the starting ketone spot has been completely consumed (typically 1-3 hours).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until gas evolution ceases and the pH is slightly acidic (pH ~6). Trustworthiness: This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediates.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-